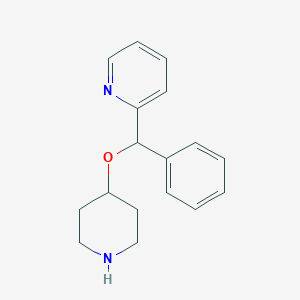![molecular formula C33H38N4O6 B3320615 (R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate CAS No. 1255644-71-3](/img/structure/B3320615.png)
(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Vue d'ensemble
Description
The compound “®-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl [1,4’-bipiperidine]-1’-carboxylate” is also known as Irinotecan Hydrochloride . It is a camptothecin derivative used for the treatment of cancer .
Synthesis Analysis
Irinotecan is a prodrug that is metabolized to its active form, SN-38 [(+)-(4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]-indolizino[1,2-b]quinoline-3,14(4H,12H)-dione] . The plasma radioactivity showed bi-exponential decay with a terminal half-life of 9.91 h .Molecular Structure Analysis
The molecular formula of the compound is C22H20N2O5 . The molecular weight is 392.4 g/mol . The IUPAC name is 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo [11.8.0.0 2,11 .0 4,9 .0 15,20 ]henicosa-1 (21),2,4 (9),5,7,10,15 (20)-heptaene-14,18-dione .Chemical Reactions Analysis
The compound is metabolized to its active form, SN-38, which is excreted rapidly from bile and shows poor tissue distribution . The half-life of unchanged SN-38 after dosing with SN-38 was about 7 min, which was much shorter than that after dosing with CPT-11 (2.8 h) as reported previously .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.4 g/mol . The InChIKey is FJHBVJOVLFPMQE-UHFFFAOYSA-N .Applications De Recherche Scientifique
Heterocyclic Compounds in Research
Heterocyclic compounds, including quinoxalines, quinolines, and their derivatives, play a pivotal role in various fields of scientific research due to their diverse biological activities. These compounds are integral to the development of new pharmaceuticals, with applications ranging from anticancer, antimicrobial, and anti-inflammatory agents to their use in materials science for creating novel materials with specific properties.
Quinoxaline Derivatives
Quinoxaline derivatives, for instance, are explored for their potential in anticorrosive applications due to their ability to form stable chelating complexes with metal surfaces, which is significant in materials science and engineering (C. Verma et al., 2020). Additionally, these derivatives exhibit a broad range of biological activities, making them valuable in medicinal chemistry for developing new therapeutic agents (J. A. Pereira et al., 2015).
Analytical Methods in Antioxidant Activity Studies
In the realm of analytical chemistry, methods for determining antioxidant activity of compounds, including those related to quinoxaline and its derivatives, are crucial for understanding their potential in mitigating oxidative stress, a factor in numerous diseases (I. Munteanu & C. Apetrei, 2021).
3-Hydroxycoumarin Chemistry
The study of 3-hydroxycoumarin and its applications across different fields of biology highlights the importance of heterocyclic compounds in developing new drugs and understanding their mechanisms of action (Jules Yoda, 2020).
Mécanisme D'action
Mode of Action
The compound acts as an inhibitor of eukaryotic topoisomerase I . It binds to the enzyme and prevents it from relieving the torsional strain in DNA during replication and transcription, leading to DNA damage and cell death .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action is the induction of DNA damage, leading to cell death. This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Propriétés
IUPAC Name |
[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQSNNFCGGAFS-MGBGTMOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




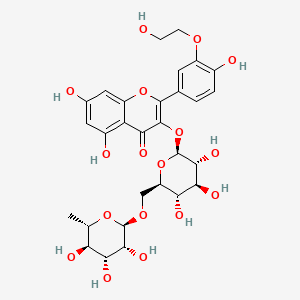

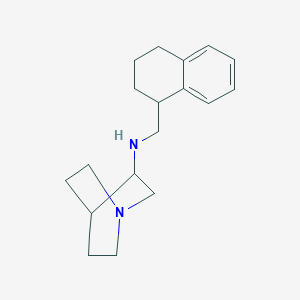
![(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3320568.png)
![((3aR,5R,6S,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B3320571.png)
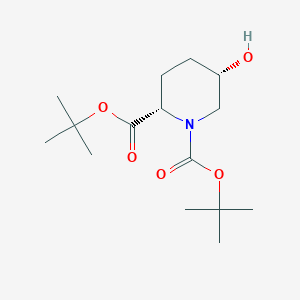
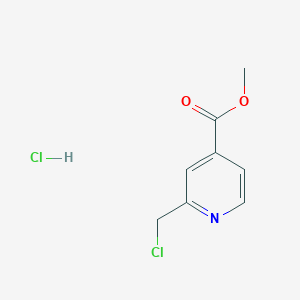
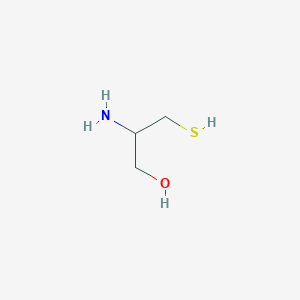
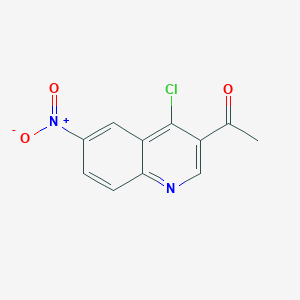
![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

